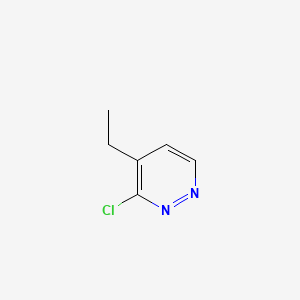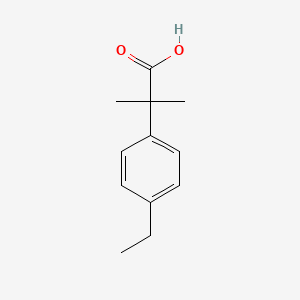
2-(4-乙基苯基)-2-甲基丙酸
描述
“2-(4-Ethylphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da . It is also known as “2-(4-Ethylphenyl)propionic acid” and "Benzeneacetic acid, 4-ethyl-α-methyl-" . It is used as an impurity in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenyl)-2-methylpropanoic acid” consists of an ethyl group attached to the fourth carbon of a phenyl group, which is further attached to a propanoic acid group .科学研究应用
合成和化学性质
合成和反应性
对β-羟基-β-芳基丙酸的合成进行了详细研究,包括2-(4-乙基苯基)-2-甲基丙酸。该研究涉及一个两步合成过程,并调查了这些化合物的抗炎活性和胃耐受性。进行了分子对接实验,以确定这类酸中的潜在COX-2抑制剂(Dilber et al., 2008)。
PPARpan激动剂的合成
开发了一种高效的PPARpan激动剂合成方法,重点介绍了高区域选择性和高效率的2-甲基丙酸衍生物的合成。该方法包括高度区域选择性的碳-硫键形成和引入异丁酸片段的高效实用方法(Guo et al., 2006)。
单电子氧化研究
对2-甲基丙酸衍生物的单电子氧化进行了全面的产物和时间分辨动力学研究。这项研究提供了关于结构效应和pH对侧链断裂反应性的影响的见解,表明了复杂的反应动力学和在理解反应机制方面的潜在应用(Bietti & Capone, 2008)。
生物医学应用
抗组胺和生物活性
探讨了2-甲基丙酸衍生物的羧基特芬那定的2-甲基丙酰胺和苯甲酰胺衍生物的合成,其中涉及利用2-甲基丙酸衍生物的羧基团。利用孤立的豚鼠回肠组织对这些化合物进行了抗组胺和抗胆碱作用的生物评价,展示了这些化合物在生物医学应用中的潜力(Arayne et al., 2017)。
生物相容性高分子发光剂
报告了非芳香生物相容性高分子发光剂的设计和合成,涉及2-甲基丙酸衍生物。这些发光剂被证明适用于Fe(III)/Cu(II)的敏感检测/排除和细胞成像。它们出色的生物相容性和更高的吸附能力使它们成为多用途应用的潜在候选,包括环境监测和医学成像(Dutta et al., 2020)。
工业和合成应用
可聚合光引发剂合成
合成了一种基于2-甲基丙酸衍生物的新型可聚合双官能光引发剂。这种光引发剂表现出强烈的紫外吸收能力,并且可以引发含双键单体的聚合反应。突出了它在环保材料中的潜在应用,例如在食品和医疗包装中(Zhou et al., 2022)。
RAFT聚合
报告了可逆加成断裂链转移(RAFT)聚合用于制备2-丙烯酰胺基-2-甲基丙烷磺酸的明确定义的均聚物和嵌段共聚物。这项研究展示了多块核心交联星形共聚物的合成,并探讨了几个参数对聚合效率的影响(Bray et al., 2017)。
作用机制
安全和危害
While specific safety and hazard information for “2-(4-Ethylphenyl)-2-methylpropanoic acid” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
属性
IUPAC Name |
2-(4-ethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABWPDSXBXQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

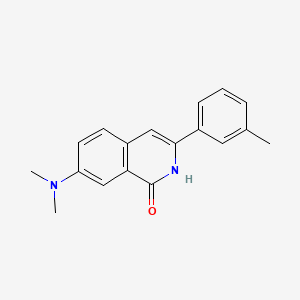
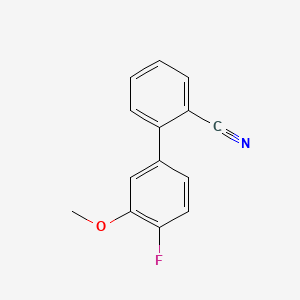
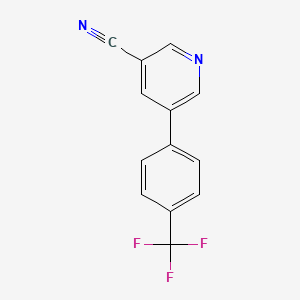

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)
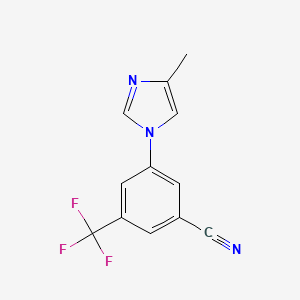

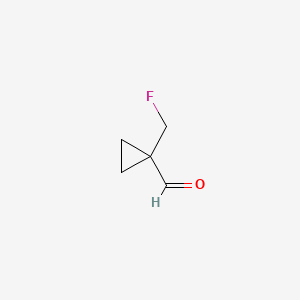
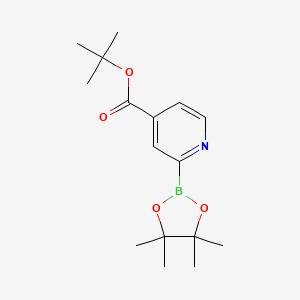
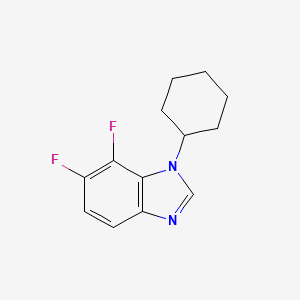


![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)
